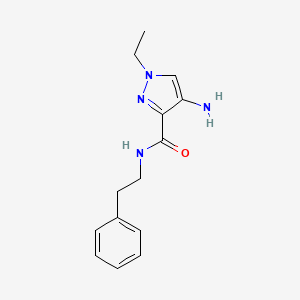
4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino or ethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino or ethyl groups.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine
Biological Studies: Used in research to study enzyme interactions and biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the phenylethyl group.
4-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide: Has a different alkyl group.
4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid: Carboxylic acid instead of carboxamide.
Uniqueness
The presence of the phenylethyl group in 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide may impart unique biological activity or chemical reactivity compared to its analogs. This could make it a valuable compound for specific applications in drug development or materials science.
Properties
IUPAC Name |
4-amino-1-ethyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-18-10-12(15)13(17-18)14(19)16-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBUMGUUYVWKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
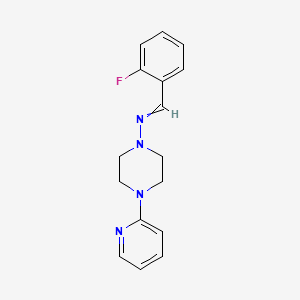
![5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5575308.png)
![N-{6-BENZYL-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHYLPROPANAMIDE](/img/structure/B5575315.png)
![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)
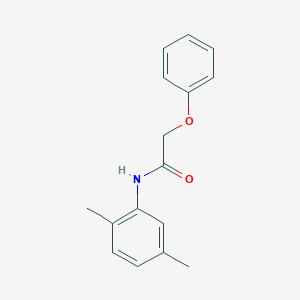
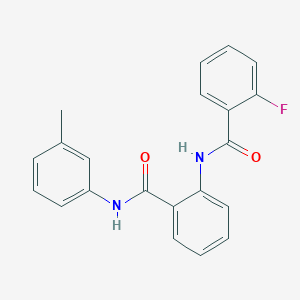
![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)
![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)
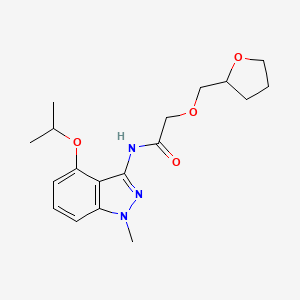
![2-(2-pyridin-3-ylethyl)-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5575358.png)
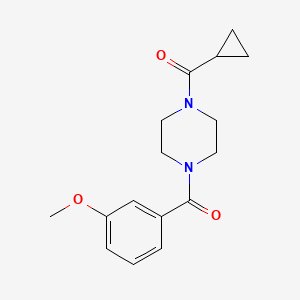
![N-(3-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5575382.png)
![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
![2-{[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5575397.png)
